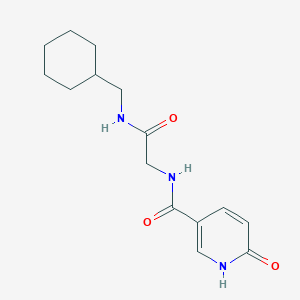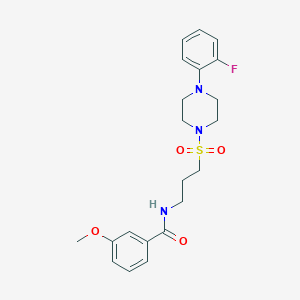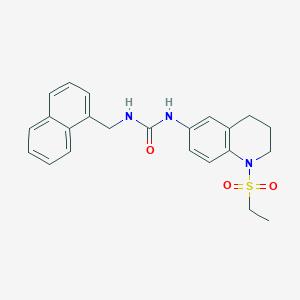
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine is a pyridine derivative that has recently gained attention in the field of scientific research due to its unique physicochemical and biological properties. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the pyridine ring, and a phenyl-tetrazole moiety at the 2 position.
Mécanisme D'action
Target of Action
Tetrazole derivatives, in general, have been known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
They undergo reactions with few active metals and produce new compounds which are explosives to shocks .
Biochemical Pathways
The presence of free N-H causes the acidic nature of tetrazoles .
Pharmacokinetics
Tetrazoles are known to dissolve in water and acetonitrile .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes .
Action Environment
Tetrazoles are known to react vigorously when exposed to shock, fire, and heat on friction .
Méthodes De Préparation
The synthesis of 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloropyridine and phenyl-tetrazole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine can be compared with other similar compounds, such as:
2-(1H-Tetrazol-5-yl)pyridine: This compound lacks the chlorine atoms at the 3 and 6 positions, which may result in different chemical and biological properties.
3,6-dichloropyridine:
The unique combination of the dichloropyridine and phenyl-tetrazole moieties in this compound contributes to its distinct properties and makes it a valuable compound for scientific research.
Propriétés
IUPAC Name |
3,6-dichloro-2-(1-phenyltetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5/c13-9-6-7-10(14)15-11(9)12-16-17-18-19(12)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRAEEUEITZCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)




![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)


![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)

![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)

